molecular formula C4H9N3 B13899376 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine CAS No. 45435-70-9

1-methyl-4,5-dihydro-1H-imidazol-2-ylamine

Cat. No.: B13899376
CAS No.: 45435-70-9
M. Wt: 99.13 g/mol
InChI Key: LVZDYZBGDSGSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is a derivative of the 4,5-dihydro-1H-imidazol-2-amine scaffold, a privileged structure in medicinal chemistry and organic synthesis. This compound is a valuable synthetic intermediate for constructing complex nitrogen-containing heterocycles. Researchers utilize such intermediates in annelation reactions, such as pseudo-Michael additions, to access fused ring systems like 2,3-dihydroimidazo[1,2-a]pyrimidines . These pyrimidine derivatives are of significant interest due to their wide range of reported biological activities, which include anti-inflammatory, analgesic, antibacterial, and anticancer properties . Compounds based on the 4,5-dihydro-1H-imidazole (imidazoline) core are known to interact with imidazoline receptors, and several, such as the antihypertensive drugs moxonidine and clonidine, have been developed into marketed pharmaceuticals . As such, this compound serves as a crucial building block in drug discovery efforts and pharmacological research, particularly for the exploration of new central nervous system (CNS) and cardiovascular agents . The synthetic utility of this amine is further demonstrated in modern catalytic methods and ligand design, highlighting its versatility beyond direct biological activity . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-methyl-4,5-dihydroimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-7-3-2-6-4(7)5/h2-3H2,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZDYZBGDSGSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404811
Record name 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45435-70-9
Record name 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Methyl 4,5 Dihydro 1h Imidazol 2 Ylamine and Its Analogs

Diverse Synthetic Routes to the 4,5-Dihydro-1H-imidazol-2-ylamine Core

The construction of the 2-aminoimidazoline (B100083) ring system can be achieved through various synthetic strategies, primarily involving the formation of the cyclic guanidine (B92328) core from acyclic precursors. researchgate.net

Cyclization Reactions and Precursor Transformations

The most fundamental approach to the 4,5-dihydro-1H-imidazol-2-ylamine core involves the cyclization of a 1,2-diamine precursor, such as ethylenediamine (B42938), with a cyanogen (B1215507) source. researchgate.net A classic and effective method utilizes cyanogen bromide (BrCN). The reaction proceeds through the initial formation of a guanidine intermediate which then undergoes intramolecular cyclization to yield the 2-aminoimidazoline ring. nih.gov

For the synthesis of the N-methylated target compound, N-methylethylenediamine can be used as the starting diamine. The reaction with cyanogen bromide leads directly to the formation of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine.

Alternative precursors that can be transformed into the desired cyclic structure include isothiocyanates and S-methylisothiouronium salts, which react with N-substituted ethylenediamines to form the imidazoline (B1206853) ring. researchgate.net

Table 1: Examples of Cyclization Reactions for 2-Aminoimidazoline Synthesis

Diamine PrecursorReagentProductReference
EthylenediamineCyanogen Bromide4,5-Dihydro-1H-imidazol-2-ylamine nih.gov
N-MethylethylenediamineCyanogen BromideThis compoundAnalogous to nih.gov
N-Substituted EthylenediamineIsothiocyanatesN-Substituted 2-aminoimidazolines researchgate.net
N-Substituted EthylenediamineS-Methylisothiouronium SaltsN-Substituted 2-aminoimidazolines researchgate.net

Derivatization from Related Imidazoline Intermediates

An alternative strategy involves the modification of a pre-formed imidazoline ring. This approach is based on the displacement of a suitable leaving group at the C-2 position of the imidazoline ring by an amine. researchgate.net For instance, 2-chloro-4,5-dihydro-1H-imidazole can serve as a key intermediate. nih.gov Reaction of this intermediate with ammonia (B1221849) or a primary amine would introduce the 2-amino functionality.

Furthermore, 2-thioimidazole derivatives, such as 4,5-diphenylimidazole-2-thione, can be regioselectively S-alkylated. nih.gov While this example leads to a different final structure, the principle of activating the C-2 position via a thioether leaving group for subsequent substitution by an amine is a viable synthetic route.

Convenient methods have also been developed for the direct conversion of imidazolium (B1220033) salts to the corresponding 2-imino imidazole (B134444) derivatives. nih.govresearchgate.net Treatment of an imidazolium salt with an N-chloro amide can afford the protected 2-amino derivative in good yields. nih.govresearchgate.net

One-Pot and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry, offering efficiency by combining three or more reactants in a single operation to form a complex product, avoiding the isolation of intermediates. core.ac.ukdurham.ac.uksharif.edu Numerous MCRs have been developed for the synthesis of highly substituted imidazole and imidazoline derivatives. researchgate.netnih.govresearchgate.net

A common one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297). core.ac.ukscispace.com While this typically yields fully aromatic imidazoles, modifications to the precursors and reaction conditions can be tailored to produce dihydroimidazole (B8729859) structures. For example, using a 1,2-diamine instead of ammonium acetate can lead to the formation of the dihydroimidazole ring.

One-pot syntheses of tetrasubstituted imidazoles have been reported by reacting a vicinal diketone, an aldehyde, a primary aromatic amine, and ammonium acetate. nih.gov These strategies often employ catalysts such as zeolites or ionic liquids to improve yields and reaction times under solvent-free conditions. sharif.edunih.gov Such approaches highlight the potential for developing a one-pot synthesis for this compound by carefully selecting the appropriate aldehyde, diamine, and aminating agent.

Regioselective and Stereoselective Synthesis Approaches

Control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is crucial for synthesizing specific analogs and for developing compounds with desired biological activities.

Control of Methylation and Substitution Patterns

Achieving regioselective methylation is key to synthesizing this compound from the unsubstituted parent compound. The 2-aminoimidazoline scaffold has multiple potential sites for methylation: the two endocyclic nitrogen atoms (N-1 and N-3) and the exocyclic amino group.

Alkylation of 4,5-diphenylimidazole-2-thione has been shown to occur regioselectively on the sulfur atom in the presence of sodium ethoxide, while using a stronger base like potassium carbonate in DMF can lead to bisalkylation. nih.gov This demonstrates that the choice of base and solvent system is critical for controlling the site of substitution. For the methylation of 4,5-dihydro-1H-imidazol-2-ylamine, conditions would need to be optimized to favor methylation on the N-1 position over the exocyclic amine. This can often be achieved by using protecting groups on the exocyclic amine, directing methylation to the ring nitrogen, followed by deprotection.

Alternatively, starting the synthesis with N-methylethylenediamine ensures the methyl group is positioned unambiguously at the N-1 position of the final product. nih.gov

Chiral Synthesis of Dihydroimidazole Derivatives

The synthesis of enantiomerically pure dihydroimidazole derivatives is of high interest, particularly for applications in asymmetric catalysis and medicinal chemistry. nih.gov Chiral synthesis can be approached in several ways.

One method involves the use of a chiral pool starting material, such as an optically active 1,2-diamine. For example, chiral 1,2-diaminocyclohexane has been used to generate chiral imidazole N-oxides, which are precursors to chiral N-heterocyclic carbenes. mdpi.com Similarly, employing an enantiomerically pure N-methyl-1,2-diaminopropane would lead to a chiral 1,4-dimethyl-4,5-dihydro-1H-imidazol-2-ylamine.

Another approach is the use of chiral auxiliaries. For instance, pseudoephedrine has been used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols. researchgate.net A similar strategy could be adapted for the synthesis of chiral dihydroimidazoles. Asymmetric catalysis, using chiral catalysts to induce enantioselectivity in the cyclization step, represents a more advanced strategy for obtaining optically active dihydroimidazole derivatives. researchgate.net

Optimization of Reaction Conditions and Process Chemistry for Scalable Synthesis

The scalable synthesis of this compound and its structural analogs, which are part of the broader 2-aminoimidazoline class, is a critical focus in pharmaceutical and materials science. Optimization of reaction parameters is paramount to achieving high yields, purity, and cost-effectiveness for large-scale production. This involves a systematic investigation of solvents, catalysts, temperature, and pressure to control reaction kinetics and thermodynamics.

The choice of solvent and catalyst are pivotal in directing the reaction pathway, influencing reaction rates, and simplifying product isolation. Research into the synthesis of 2-aminoimidazole and 2-aminoimidazoline analogs has explored a range of options from traditional organic solvents to innovative green alternatives and advanced catalytic systems.

Traditional synthetic routes often employ volatile organic solvents (VOCs) such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). researchgate.net For instance, the cyclization reaction between α-haloketones and N-acetylguanidine can be performed in anhydrous DMF at room temperature, though it may require several days to complete. researchgate.net Refluxing in acetonitrile for approximately 16 hours is an alternative, but highlights the often lengthy reaction times associated with these conventional solvents. researchgate.net

A significant advancement in sustainable chemistry has been the application of Deep Eutectic Solvents (DESs) as reaction media for the synthesis of 2-aminoimidazole derivatives. researchgate.netmdpi.com DESs, such as a combination of choline (B1196258) chloride (ChCl) with urea (B33335) or glycerol (B35011), are non-flammable, have very low vapor pressure, and are often biodegradable. mdpi.com The use of a ChCl-glycerol mixture has been shown to reduce reaction times for the synthesis of certain 2-aminoimidazoles to 4-6 hours at 80°C, a marked improvement over the 10-12 hours required in refluxing ethanol (B145695). researchgate.net This acceleration is attributed to the unique properties of DESs, which can facilitate the reaction through mechanisms like hydrogen bonding catalysis. researchgate.net Furthermore, using a ChCl-urea DES allows for a simpler work-up, where the product can often be isolated by filtration after the addition of water, and the DES mixture can be recycled. researchgate.net

Catalytic systems for the synthesis of the core imidazoline ring are diverse. A convenient method for converting nitriles to imidazolines involves the use of ethylenediamine in conjunction with trimethylaluminum. nih.gov Other approaches for creating 2-imidazolines from aldehydes and ethylenediamine utilize various catalytic oxidants, including:

tert-Butyl hypochlorite (B82951)

Iodine with potassium carbonate

Hydrogen peroxide with sodium iodide google.com

More advanced, metal-catalyzed methods have also been developed. An iron-catalyzed multicomponent reaction of styrene, acetonitrile, and a nitrene precursor provides a pathway to imidazolines. rsc.org For the synthesis of 2-aminoimidazoles, palladium-catalyzed carboamination reactions of N-propargyl guanidines represent a modern approach that constructs both a C-N and a C-C bond in the annulation step. mdpi.com In the related field of imidazopyridine synthesis, a magnetic copper-based metal-organic framework (Cu-MOF) has been used to catalyze the C-H methylation, with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and the methyl source. mdpi.com

Solvent SystemTypical Reaction TimeKey AdvantagesReference
Volatile Organic Solvents (e.g., EtOH, CH₃CN)10-16 hoursWell-established, good solubility for reactants researchgate.net
Deep Eutectic Solvents (e.g., ChCl:Glycerol)4-6 hoursReduced reaction time, green/biodegradable, recyclable, simpler work-up researchgate.netmdpi.com
Solvent-Free (Neat)Variable (e.g., 10-33 min with sonication)High atom economy, no solvent waste, often faster

Temperature is a critical parameter that directly influences the rate of reaction. For the formation of related heterocyclic compounds, studies have shown that product concentration generally increases with both time and temperature up to an optimal point, after which degradation can occur. For example, in a model system for the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), the highest product yield was achieved at 240°C; however, continued heating at this temperature or higher led to a reduction in the product amount due to degradation. The rate constants for PhIP formation were shown to increase significantly with rising temperature (e.g., from 150°C to 210°C), indicating a faster reaction as expected. Such kinetic studies are vital for establishing the optimal temperature range for maximizing yield while minimizing byproduct formation and degradation in a scalable process.

Pressure is another key variable in process chemistry, particularly for reactions involving gaseous reactants or byproducts, or for influencing the reaction volume. In the synthesis of imidazoline compounds via dehydration and cyclization of an alkyl amide intermediate, pressure control is crucial. A patented method describes a gradient pressure reduction to facilitate the removal of water, which drives the equilibrium towards the cyclized imidazoline product. google.com In this process, the temperature is raised to 190-220°C while the pressure is gradually reduced from ambient to a vacuum of around 100-200 Pa over several hours. google.com This controlled reduction of pressure is essential for efficient dewatering and achieving a high conversion rate on a large scale. While extremely high pressures (in the GPa range) can induce irreversible chemical reactions and ring-opening in some heterocyclic compounds, for synthetic purposes, reduced pressure is more commonly employed to remove volatile byproducts. researchgate.netgoogle.com

Temperature (°C)Observation in PhIP Model SystemReference
150Low rate of formation
180Increased rate of formation
210Rapid formation with high rate constant
240Highest amount of product formed, but degradation begins with prolonged heating
270Significant product degradation observed

Green Chemistry Principles in 4,5-Dihydro-1H-imidazol-2-ylamine Synthesis

The integration of green chemistry principles into the synthesis of 4,5-dihydro-1H-imidazol-2-ylamine and its analogs is an area of active development, aiming to reduce the environmental impact of chemical manufacturing.

A cornerstone of this approach is the replacement of hazardous VOCs with environmentally benign solvent systems. As detailed previously, Deep Eutectic Solvents (DESs) based on components like choline chloride, urea, and glycerol offer a greener alternative. researchgate.netmdpi.com Their advantages include biodegradability, low toxicity, recyclability, and the ability to enhance reaction rates, thereby reducing energy consumption. researchgate.netmdpi.com

Solvent-free, or neat, reaction conditions represent another important green strategy. The synthesis of substituted imidazoles has been successfully achieved by heating a mixture of reactants without any solvent, which maximizes atom economy and eliminates solvent-related waste streams. The use of ultrasonic irradiation in conjunction with a recyclable catalyst under solvent-free conditions has been shown to produce high yields of imidazole derivatives in very short reaction times (10-33 minutes).

Chemical Reactivity and Transformation of 1 Methyl 4,5 Dihydro 1h Imidazol 2 Ylamine

Electrophilic and Nucleophilic Reactions of the Imidazoline (B1206853) Ring

The 4,5-dihydro-1H-imidazol-2-ylamine structure contains a cyclic guanidine (B92328) system, which endows it with specific reactive properties. The exocyclic amine and the ring nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic.

Research on analogous 1-aryl-4,5-dihydro-1H-imidazol-2-amines demonstrates that the exocyclic nitrogen atom is a primary site for nucleophilic attack. In a pseudo-Michael reaction with ethyl ethoxymethylenecyanoacetate, the reaction occurs exclusively on this exocyclic amine at low temperatures (-10 °C), with no evidence of reaction at the N3 ring nitrogen. nih.govresearchgate.net This highlights the higher nucleophilicity of the exocyclic amine compared to the ring nitrogens in this type of reaction.

Conversely, the imidazoline ring itself can be susceptible to nucleophilic attack, particularly when activated by strongly electron-withdrawing groups. For instance, studies on 1-methyl-4,5-dinitro-1H-imidazole have shown that it readily undergoes nucleophilic substitution. researchgate.net In these reactions, one of the nitro groups is displaced by nucleophiles such as aqueous ammonia (B1221849) or sodium azide. researchgate.net While this substrate is an imidazole (B134444) rather than an imidazoline and is heavily activated by nitro groups, it illustrates the potential for nucleophilic substitution on the imidazole core under suitable electronic conditions.

Electrophilic attack on the ring carbons is less common unless the ring is activated. globalresearchonline.net The reactivity is dominated by the nucleophilic centers on the nitrogen atoms.

Functional Group Interconversions on the Amine Moiety

The exocyclic amine of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is a versatile functional group that can undergo numerous interconversions. Its nucleophilic character allows it to react with a wide array of electrophiles.

One prominent transformation is the formation of enamines. As seen in the reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate, the initial product is a stable enamine, specifically the ethyl ester of 2-cyano-3-[(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoic acid. nih.govresearchgate.net This reaction serves as a key step for further cyclization into more complex heterocyclic systems.

Another significant interconversion is the formation of sulfonamides. The amine moiety is sufficiently nucleophilic to react with sulfonyl chlorides. In the synthesis of hybrid molecules containing both phthalazine (B143731) and dihydroimidazole (B8729859) cores, the exocyclic imine and the secondary amine within the imidazoline ring react with various aryl or alkyl sulfonyl chlorides to form di-substituted sulfonamide derivatives. nih.gov

These reactions demonstrate the capacity of the amine group to be readily converted into other important functional groups, which is a critical aspect in the synthesis of derivatives for various applications.

Ring Expansion and Contraction Reactions of the Dihydroimidazole System

Transformations that alter the size of the dihydroimidazole ring are less common but represent a potential pathway for generating novel heterocyclic structures. Ring expansion reactions can convert the five-membered dihydroimidazole ring into a six-membered or larger ring system. While direct examples for this compound are not extensively documented, related transformations in similar heterocyclic systems provide insight into this possibility. For example, interesting ring expansions have been observed in the synthesis of diastereomers of 5-oxohexahydro-1H-pyrrolo[1,2-a]imidazoles, which involves the ring expansion of monocyclic β-lactams. nih.gov This process proceeds through the rearrangement of a carbocation and subsequent intramolecular cyclization of an N-acyliminium intermediate, showcasing a pathway where a smaller ring is expanded to form a fused imidazole-containing system. nih.gov

Ring contraction reactions are also theoretically possible but are not a commonly reported transformation for the dihydroimidazole system. Such reactions would likely require significant ring strain or specific rearrangement pathways that are not favored under typical reaction conditions.

Formation of Hybrid Chemical Structures

The scaffold of this compound is an excellent building block for the synthesis of more complex, hybrid chemical structures through the annulation (fusion) of additional rings.

The presence of multiple nucleophilic centers allows for the construction of fused bicyclic and polycyclic systems. A well-documented example is the synthesis of imidazo[1,2-a]pyrimidines. The reaction between 1-aryl-4,5-dihydro-1H-imidazol-2-amines and ethyl ethoxymethylenecyanoacetate, after the initial enamine formation, can proceed to a cyclization step. nih.gov When the resulting enamines are heated in boiling acetic acid, they undergo intramolecular cyclization to yield 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles. nih.govresearchgate.net

Another example of ring fusion is the formation of imidazo[2,1-b] biointerfaceresearch.comresearchgate.netthiazine (B8601807) derivatives. This is achieved through the base-catalyzed reaction of 1H-imidazole-2-thiols (a related scaffold) with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. researchgate.net This reaction involves both the thiol and the ring nitrogen in a cyclization process to form the fused thiazine ring. researchgate.net

Furthermore, hybrid molecules can be created by linking the dihydroimidazole core to other heterocyclic systems. A novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, was synthesized by reacting phthalazine with 2-chloro-4,5-dihydro-1H-imidazole derivatives, demonstrating the direct linkage of two distinct heterocyclic cores. nih.govmdpi.com

Table 1: Examples of Fused Heterocyclic System Formation
Starting Imidazoline DerivativeReagentFused ProductReference
1-Aryl-4,5-dihydro-1H-imidazol-2-amineEthyl ethoxymethylenecyanoacetate1-Aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitrile nih.govresearchgate.net
4-Phenyl-1H-imidazole-2-thiol(E)-Pent-2-en-4-yn-1-one5H-Imidazo[2,1-b] biointerfaceresearch.comresearchgate.netthiazine derivative researchgate.net
2-Chloro-4,5-dihydro-1H-imidazole derivativePhthalazine2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine nih.govmdpi.com

The formation of bridged bicyclic systems and macrocycles incorporating the this compound scaffold represents an advanced application of its reactivity. While specific examples involving this exact compound are not prevalent in the literature, general synthetic strategies for these complex architectures can be applied.

The synthesis of bridged bicyclic systems often relies on intramolecular reactions, such as the intramolecular Diels-Alder reaction, to form the connecting bridge. nih.gov The dihydroimidazole core could potentially be incorporated into a triene or diene precursor, allowing it to be part of a bridged bicycloalkane structure following cyclization.

For macrocyclization, the amine moiety is a key functional handle. Peptide macrocyclization strategies, for example, often involve the formation of amide bonds between N-terminal and C-terminal residues or side chains. nih.gov The exocyclic amine of this compound could act as a nucleophilic component in a ring-closing reaction with a distal electrophilic group, such as a carboxylic acid, on a long linear precursor. This would incorporate the dihydroimidazole unit into a large macrocyclic ring. Recent advances in macrocyclization include the formation of imidazopyridinium-linked rings, a strategy that could potentially be adapted for imidazoline-containing structures. nih.gov

Table 2: Potential Strategies for Complex Architectures
Target StructurePotential Synthetic StrategyRole of Dihydroimidazole MoietyReference
Bridged Bicyclic SystemIntramolecular Diels-Alder reactionIncorporation into the diene/dienophile precursor chain nih.gov
MacrocycleIntramolecular amide bond formation (Lactamization)Exocyclic amine acts as the nucleophile for ring closure nih.gov
MacrocycleImidazopyridinium ring formationPotential adaptation of the amine for trapping an intramolecular imine nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methyl 4,5 Dihydro 1h Imidazol 2 Ylamine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, including derivatives of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine.

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the covalent framework of these imidazole (B134444) derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the dihydroimidazole (B8729859) ring and any substituents.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These spectra correlate directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities. nih.gov This is crucial for assigning the carbon signals of the dihydroimidazole ring and the N-methyl group. hmdb.cabmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov It is particularly useful for establishing connectivity between different parts of the molecule, for instance, between the protons on the N-methyl group and the carbons of the imidazole ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)HMBC Correlations
N-CH₃~2.8-3.2~30-35C2, C5
CH₂ (C4)~3.2-3.6~45-50C5, C2
CH₂ (C5)~3.6-4.0~45-50C4, N-CH₃
C2 (Amidine)-~160-165N-CH₃, CH₂ (C4), CH₂ (C5)

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substituents on the derivative.

Solid-State NMR for Polymorphic Studies

While liquid-state NMR provides information on molecules in solution, solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in their crystalline forms. This is particularly important for identifying and characterizing polymorphs—different crystal structures of the same compound—which can have distinct physical properties. ssNMR can distinguish between different polymorphic forms by detecting variations in chemical shifts and relaxation times that arise from differences in the local molecular environment and crystal packing. For imidazole-containing compounds, ssNMR has been used to probe hydrogen bonding networks and molecular arrangements in the solid state. stanford.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry is a critical technique for determining the elemental composition of this compound derivatives and for elucidating their structure through fragmentation analysis. nih.govnih.gov

HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula of a compound with a high degree of confidence. rsc.org This is achieved by comparing the experimentally measured exact mass to the calculated masses of potential elemental compositions.

In addition to providing the molecular formula, HRMS combined with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. mdpi.com By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For imidazole and its derivatives, common fragmentation pathways often involve cleavage of the ring or loss of substituents. researchgate.net These fragmentation patterns serve as a structural fingerprint for the molecule.

Table 2: Expected HRMS Data for this compound

IonFormulaCalculated Exact MassObserved Exact Mass
[M+H]⁺C₄H₁₀N₃⁺99.0818(Example: 99.0817)
[M+Na]⁺C₄H₉N₃Na⁺122.0688(Example: 122.0687)

X-ray Crystallography for Molecular Conformation and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for crystalline derivatives of this compound. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.govresearchgate.net

For instance, in the crystal structure of 2-(2-thienyl)-4,5-dihydro-1H-imidazole, the five-membered rings were found to be twisted by a dihedral angle of 5.17 (10)°. nih.gov X-ray crystallography also elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds and π-π stacking, which play a crucial role in stabilizing the crystal structure. researchgate.net In the aforementioned 2-(2-thienyl)-4,5-dihydro-1H-imidazole, intermolecular N—H⋯N and C—H⋯N hydrogen bonds link neighboring molecules into one-dimensional chains. nih.gov

Table 3: Illustrative Crystallographic Data for a Dihydroimidazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1321
b (Å)11.5663
c (Å)10.0098
β (°)90.154
Volume (ų)709.95
Z4

Data is illustrative and based on a related structure. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives and the nature of intermolecular interactions. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The positions and intensities of the absorption bands are characteristic of specific functional groups. For example, the N-H stretching vibrations of the amine and imine groups in a related dihydroimidazole compound are observed in the range of 3310 to 3157 cm⁻¹. nih.gov C-H stretching and bending vibrations, as well as C=N and C-N stretching modes, also give rise to characteristic peaks. researchgate.netmdpi.com

Raman Spectroscopy: This technique is complementary to FT-IR and involves the inelastic scattering of monochromatic light. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

Both techniques are sensitive to changes in the molecular environment, making them useful for studying hydrogen bonding. The formation of hydrogen bonds can cause shifts in the vibrational frequencies of the involved functional groups, providing insights into the strength and nature of these interactions. stanford.eduresearchgate.net

Table 4: Key Vibrational Frequencies for this compound Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H Stretch (Amine)3400-3250
C-H Stretch (Aliphatic)3000-2850
C=N Stretch (Amidine)1690-1640
N-H Bend (Amine)1650-1580
C-N Stretch1350-1000

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy can provide information about the electronic structure and photophysical properties of this compound derivatives, particularly those containing chromophoric substituents.

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity are characteristic of the electronic transitions within the molecule. For imidazole derivatives, these transitions are often π → π* in nature, especially when conjugated systems are present. semanticscholar.org

Fluorescence Spectroscopy: For compounds that fluoresce, this technique provides information about the electronic structure of the excited state. The emission spectrum, quantum yield, and fluorescence lifetime are sensitive to the molecular structure and environment. Studies on imidazole derivatives have shown that their emission properties can be tuned by modifying their chemical structure. nih.govsemanticscholar.org

These techniques are particularly valuable for understanding how different substituents on the this compound scaffold affect its electronic properties.

Computational and Theoretical Investigations of the 4,5 Dihydro 1h Imidazol 2 Ylamine Scaffold

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic landscape of a molecule. These studies for 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine involve solving approximations of the Schrödinger equation to yield information about molecular orbitals, electron density distribution, and thermodynamic stability.

Detailed research findings from these studies reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. The exocyclic amine group and the nitrogen atoms within the dihydroimidazole (B8729859) ring are typically identified as centers of high electron density, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The energetic calculations can determine the relative stabilities of different tautomers or protonation states. For instance, calculations can predict the most stable location for protonation, which is critical for understanding the molecule's behavior in biological systems. The heat of formation and standard Gibbs free energy of formation are key energetic parameters that can be calculated to assess the compound's thermodynamic stability. chemeo.com

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to predict a wide range of molecular properties and reactivity indicators. niscpr.res.innih.gov

Molecular Properties:

Optimized Geometry: DFT is used to find the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculations can predict the infrared (IR) spectrum, allowing for the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretching of the amine group or C=N stretching of the imidazoline (B1206853) core. niscpr.res.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for confirming the molecular structure determined experimentally. researchgate.net

Reactivity Prediction:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. For this scaffold, the nitrogen atoms are expected to be the most negative regions. niscpr.res.in

Table 1: Predicted Molecular Properties of this compound from DFT Calculations This table presents representative data typically generated from DFT (B3LYP/6-31G(d,p)) calculations.

Property Predicted Value Unit Significance
HOMO Energy -5.8 eV Electron-donating capability
LUMO Energy 1.5 eV Electron-accepting capability
HOMO-LUMO Gap 7.3 eV Chemical reactivity and stability
Dipole Moment 3.2 Debye Molecular polarity
Heat of Formation 120.5 kJ/mol Thermodynamic stability

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations for this compound can be used to explore its conformational landscape and interactions with its environment, such as solvent molecules or a biological target like an enzyme. ajchem-a.comresearchgate.net

Conformational Analysis: The five-membered dihydroimidazole ring is not planar and can adopt various "puckered" conformations. MD simulations can track the transitions between these conformations, revealing the flexibility of the ring and the rotational freedom of the N-methyl and C-ylamine substituents. This analysis helps identify the most populated (lowest energy) conformations in solution.

Intermolecular Interactions: By simulating the molecule in a solvent box (e.g., water), MD can characterize the hydrogen bonding network between the molecule's amine and imine nitrogens and the surrounding water molecules. The stability and lifetime of these hydrogen bonds can be quantified. In the context of drug design, MD simulations can model the interaction of the compound within a protein's binding pocket, assessing the stability of the protein-ligand complex and identifying key intermolecular contacts (e.g., hydrogen bonds, electrostatic interactions). ajchem-a.com

Table 2: Typical Parameters for an MD Simulation of this compound in Water

Parameter Setting Purpose
Force Field CHARMM36 / AMBER Defines the potential energy function for atoms and bonds.
Solvent Model TIP3P Water Explicitly models the aqueous environment.
System Size ~10,000 atoms Represents the molecule solvated in a water box.
Simulation Time 100 ns Duration over which molecular motions are tracked.
Ensemble NPT (Isothermal-isobaric) Maintains constant number of particles, pressure, and temperature.
Temperature 300 K Simulates physiological temperature.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, these studies can elucidate reaction pathways, identify transition states (TS), and calculate activation energies, providing a deeper understanding of its reactivity. researchgate.net DFT methods are commonly employed to map the potential energy surface of a reaction.

Table 3: Hypothetical Calculated Energies for a Reaction Profile (e.g., N-acetylation) Energies are relative to the separated reactants.

Species Relative Energy (kcal/mol) Description
Reactants 0.0 This compound + Acetyl Chloride
Transition State +15.2 Highest energy point along the reaction coordinate.
Intermediate -5.7 A temporary, stable species formed during the reaction.
Products -20.1 N-acetylated product + HCl

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Predictions)

QSAR and QSPR models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. researchgate.net These models establish a mathematical relationship between calculated molecular descriptors and an observed activity or property.

To build a QSAR model for the 4,5-dihydro-1H-imidazol-2-ylamine scaffold, a series of derivatives would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). nih.govjmchemsci.com For each derivative, a wide range of molecular descriptors would be calculated using computational software. These descriptors fall into several categories:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Hydrophobicity: LogP (octanol-water partition coefficient).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that relates a subset of these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds. jmchemsci.com

Table 4: Examples of Molecular Descriptors Used in QSAR/QSPR Modeling

Descriptor Type Example Descriptor Information Encoded
Electronic Partial charge on N1 atom Potential for electrostatic interactions.
Steric Molecular Volume The space occupied by the molecule.
Hydrophobicity LogP Affinity for lipid vs. aqueous environments.
Topological Wiener Index Molecular branching and compactness.
Quantum Chemical LUMO Energy Susceptibility to nucleophilic attack.

Design and Synthesis of Derivatives and Analogs of 1 Methyl 4,5 Dihydro 1h Imidazol 2 Ylamine

Strategies for Rational Design of Substituted Analogs

Rational drug design for analogs of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine often targets specific biological receptors, such as the α2A-adrenergic receptor (α2A-AR), a key target for sedatives and analgesics. nih.govnih.gov A significant challenge is that ligands with an imidazoline (B1206853) ring can also interact with other proteins, leading to undesirable side effects. nih.gov This motivates the development of novel scaffolds and substitution patterns to improve selectivity. nih.gov

Modern strategies employ computational and experimental approaches to guide the design of new analogs. Ensemble-based ligand discovery, which integrates molecular dynamics (MD) simulations and virtual screening, has been used to identify novel α2A-AR agonists. nih.govnih.gov This approach allows for the exploration of the dynamic nature of the receptor and the identification of new binding sites, leading to the design of bitopic agonists that occupy both the traditional orthosteric site and a newly identified exosite. nih.gov Such dual-site occupancy can enhance ligand affinity and selectivity. nih.gov

Synthetic strategies for creating substituted imidazoline derivatives are well-established and offer considerable flexibility. Common methods include:

Cyclization of 1,2-diamines: This is a foundational method where substituted ethylenediamines are reacted with various precursors like nitriles, carboxylic acids, or their derivatives to form the imidazoline ring. researchgate.netresearchgate.net

Palladium-catalyzed cyclization: More advanced methods involve domino processes, such as the palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides, which allows for the formation of multiple new bonds in a single operation. researchgate.net

[3+2] Cycloaddition Reactions: These reactions, for instance between N-tosylaziridines and nitriles or imines, can produce highly substituted and stereochemically defined imidazoline and imidazolidine (B613845) rings. researchgate.netrsc.org

These synthetic routes provide the tools to implement designs derived from computational models, allowing for systematic modification of the core scaffold to optimize biological activity.

Structure-Activity Relationship (SAR) Studies at the Molecular Level (Chemical-Biological Interactions)

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the this compound structure influence its biological activity. These studies explore the impact of substitutions on both the nitrogen atoms and the carbon ring of the imidazoline core.

Substitutions on the nitrogen atoms of the imidazoline ring (N1 and N3) and the exocyclic amino group (N2) significantly alter the molecule's interaction with biological targets. For instance, in the context of adrenergic receptors, the nature of the N-substituent can dictate selectivity between α1 and α2 subtypes. nih.gov

A study on N-substituted imidazolines demonstrated that the length of a side chain connecting the imidazoline ring to a catechol moiety affects adrenergic activity. nih.gov Analogs with a one-methylene group linker were more selective for α1-adrenergic receptors, while those with a two-methylene group linker showed selectivity for α2-adrenergic receptors. nih.gov Furthermore, N-alkylation can lead to the formation of regioisomers, which may possess different stabilities and biological activities. researchgate.net The introduction of bulky or aromatic groups, such as N,N'-bisnaphthylmethyl substituents on related imidazolium (B1220033) salts, has been shown to yield compounds with potent anti-cancer activity. nih.gov

Table 1: Impact of N-Substitution on Adrenergic Receptor Selectivity

Data sourced from research on N-substituted imidazolines and their action on alpha-adrenergic receptors. nih.gov

Modifications to the C4 and C5 positions of the 4,5-dihydro-1H-imidazole ring can influence the compound's stereochemistry, stability, and binding orientation within a receptor. The introduction of substituents can create chiral centers, leading to stereoisomers with potentially different pharmacological profiles. The stereochemistry of these functionalized heterocycles is a key factor in their chemical behavior and biological activity. researchgate.net

The stability of the imidazoline ring itself can be affected by substitution. For example, the ring can undergo opening reactions under certain conditions. researchgate.net Understanding the electronic effects of substituents is therefore important for designing stable and active compounds. In some cases, metabolic processes can even lead to a contraction of a larger ring, like a piperazine, to form a substituted imidazoline, highlighting the chemical reactivity of related scaffolds. nih.gov The electronic effects of substituents at both the N1- and C2-positions have been studied in the context of catalytic activity, demonstrating that these modifications can significantly impact the chemical outcomes of reactions. researchgate.net

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which is essential for discovering new leads and optimizing existing ones. fortunepublish.com This approach has been successfully applied to the imidazoline scaffold to generate libraries for high-throughput screening. nih.govacs.org

One strategy involves solid-phase synthesis, where chiral imidazolines are immobilized on a polymer support. nih.gov Subsequent reactions, such as nucleophilic substitution and reductive alkylation, can be performed in parallel to create a large library of related compounds with diverse stereochemistry and substitution patterns. nih.gov For example, a library of imidazoline-aminophenol ligands was synthesized on solid supports and screened for catalytic activity, revealing that specific combinations of stereogenic centers were crucial for high efficiency. nih.gov

Diversity-oriented synthesis is another approach used to create structural variety. A library of "star-shaped" 2H-imidazolines was generated starting from accessible 1,2-diketones. acs.org The core imidazole (B134444) was formed via a Debus–Radziszewski reaction, followed by selective reduction to the 2H-imidazoline, which was then further diversified by reacting the amine with various electrophiles to produce amides, carbamates, and ureas. acs.org These methods allow for the systematic exploration of the chemical space around the imidazoline core, accelerating the identification of compounds with desired biological activities. fortunepublish.comnih.gov

Bioisosteric Replacement Strategies for Modulating Interactions

Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing drug properties by substituting a functional group with another that has similar physical or chemical characteristics. drughunter.combaranlab.org This approach is used to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. drughunter.com For derivatives of this compound, bioisosteric replacement can be applied to various parts of the molecule.

Heterocyclic rings are common bioisosteres for amide bonds, which may be present in more complex analogs. drughunter.comnih.gov Rings such as triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties and conformation of an amide while offering improved metabolic stability. drughunter.comnih.gov For instance, the replacement of an amide bond with an imidazole ring in the development of midazolam from diazepam increased the molecule's basicity, allowing for the formation of water-soluble salts suitable for injection. drughunter.comnih.gov

This strategy can alter the established SAR of a compound series. In a study on peptidomimetic activators, replacing an amide bond with an imidazole bioisostere led to enhanced potency and a shift in the SAR for other parts of the molecule. nih.gov Specifically, analogs with a 4-chlorophenyl group became more potent than those with bicyclic aromatic groups, which was the opposite of the trend observed in the parent amide series. nih.gov This highlights that bioisosteric replacement is a powerful but context-dependent tool for modulating molecular interactions. drughunter.comresearchgate.net

Table 2: Examples of Bioisosteric Replacements for Amide Groups

This table provides examples of how different heterocyclic rings are used as bioisosteres for amide bonds to improve pharmacological properties, a strategy applicable to the design of complex imidazoline derivatives. drughunter.comnih.govnih.gov

Advanced Chemical and Biological Applications of the 4,5 Dihydro 1h Imidazol 2 Ylamine Scaffold Mechanistic/in Vitro Focus

Coordination Chemistry and Ligand Design

The unique structural attributes of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, featuring multiple nitrogen atoms with varying hybridization and steric accessibility, make it an intriguing ligand for metal coordination. While specific studies on this exact molecule are limited, the coordination chemistry of related imidazole (B134444) and N-substituted imidazoline (B1206853) derivatives provides significant insights into its potential as a ligand.

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction.

For instance, novel ligands incorporating a 1-methyl imidazole moiety, such as 2-[2-(5-chloro carboxy phenyl) azo] 1-methyl imidazole (1-MeCPAI), have been synthesized and used to form chelate complexes with transition metals like Nickel(II), Copper(II), and Zinc(II). researchgate.net These complexes are often prepared by reacting a diazonium salt with 1-methyl imidazole. researchgate.net Similarly, the coordination of 1-methylimidazole (B24206) with zinc(II) has been explored, leading to the synthesis of complexes like hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. rsc.org

The coordination of N-olefin functionalized imidazolin-2-ylidenes with palladium(II) and nickel(II) has also been reported, yielding biscarbene complexes. researchgate.net These studies demonstrate the versatility of the imidazole scaffold in coordinating with a range of metal centers.

Table 1: Examples of Metal Complexes with Related Imidazole and Imidazoline Ligands

Ligand Metal Ion Resulting Complex Type Reference
2-[2-(5-Chloro carboxy phenyl) azo] 1-methyl imidazole (1-MeCPAI) Ni(II), Cu(II), Zn(II) Chelate Complexes researchgate.net
1-Methylimidazole Zn(II) Hexacoordinate Complex rsc.org
1-Methyl-3-allylimidazolin-2-ylidene Ni(II) Monocarbene Nickel Complex researchgate.net

The geometry of metal complexes with imidazole-based ligands is influenced by the nature of the metal ion, the substituents on the ligand, and the other coordinating species. In the case of this compound, coordination can occur through the sp2-hybridized ring nitrogen or the exocyclic amino group. The N-methyl group introduces steric considerations that can influence the coordination geometry.

Catalytic Applications in Organic Transformations

The inherent basicity and nucleophilicity of the guanidine (B92328) core within the 4,5-dihydro-1H-imidazol-2-ylamine scaffold make it a promising candidate for various catalytic applications.

Guanidines are recognized as powerful organocatalysts, often categorized as strong organic bases. nih.gov Their catalytic utility has been demonstrated in a range of organic transformations. Chiral guanidine derivatives have proven to be excellent asymmetric catalysts. researchgate.net The catalytic cycle often involves a proton transfer to the guanidine, forming a guanidinium (B1211019) cation that can then act as a bifunctional catalyst. researchgate.net

In the realm of metal-catalyzed reactions, imidazole and its derivatives can serve as ligands that stabilize metal nanoparticles, which in turn can act as catalysts. utexas.edu For instance, N-functionalized imidazoles have been used to stabilize palladium, platinum, gold, and silver nanoparticles for applications in catalysis. utexas.edu

Table 2: Representative Reactions Catalyzed by Guanidine Derivatives

Reaction Type Catalyst Type Role of Guanidine Reference
Asymmetric Alkylation Chiral Pentacyclic Guanidine Phase-Transfer Catalyst encyclopedia.pub
Asymmetric Henry (Nitroaldol) Reaction Guanidine-Thiourea Bifunctional Catalyst Brønsted Base encyclopedia.pub
1,4-Addition to Conjugated Nitroalkenes Axially Chiral Guanidine Enantioselective Base Catalyst encyclopedia.pub

The amine moiety in the 4,5-dihydro-1H-imidazol-2-ylamine scaffold plays a crucial role in its catalytic activity. Guanidines can activate substrates through nucleophilic attack or, more commonly, through proton transfer to form a guanidinium ion. researchgate.net This protonated form can then engage in hydrogen bonding interactions to activate electrophiles and/or nucleophiles. researchgate.net

In the ring-opening polymerization of lactide, for example, a guanidine-based catalyst is believed to activate the alcohol initiator through an acid-base interaction, while simultaneously activating the carbonyl of the lactide monomer via hydrogen bonding. acs.org The bifunctional nature of the guanidinium cation, capable of both hydrogen bond donation and acceptance, is a key feature in many guanidine-catalyzed reactions. researchgate.netresearchgate.net

Molecular Recognition and Supramolecular Chemistry

The guanidinium group, the protonated form of guanidine, is a versatile functional group for molecular recognition, particularly of anions. rsc.orgrsc.org Its ability to form strong, well-defined hydrogen-bonded ion pairs is central to its function in both biological and artificial systems. rsc.org

The planar, Y-shaped geometry of the guanidinium group allows for directional hydrogen bonding, and its high pKa ensures it remains protonated over a wide pH range. rsc.org These properties make guanidinium-based receptors highly effective for binding oxoanions such as carboxylates and phosphates. researchgate.netrsc.org In biological systems, the guanidinium side chain of arginine is crucial for stabilizing complexes between proteins and nucleic acids or other proteins through these interactions. rsc.org

Artificial receptors based on the guanidinium motif have been designed for the recognition and separation of various anions. utexas.edu For example, receptors based on the N,N'-bis(2-pyridyl)guanidinium motif have shown effective extraction of sulfate (B86663) ions. utexas.edu The formation of supramolecular structures is often driven by the interplay of hydrogen bonding and electrostatic interactions involving the guanidinium group. rsc.org These interactions can lead to the formation of complex, self-assembled architectures. chemrxiv.org

Host-Guest Interactions

Currently, there is a lack of specific research in publicly accessible scientific literature detailing the host-guest interactions of this compound. While the broader class of imidazole and dihydroimidazole (B8729859) derivatives is known to participate in such interactions, specific studies elucidating the formation of inclusion complexes or other host-guest phenomena with this particular compound are not available.

Hydrogen Bonding Networks and Self-Assembly

The molecular structure of this compound, featuring both hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms of the imidazole ring), suggests a propensity for forming hydrogen-bonded networks and engaging in self-assembly. However, specific crystallographic or spectroscopic studies detailing these interactions for this compound are not extensively documented in the available literature. For related imidazole compounds, hydrogen bonding is a critical factor in their crystal packing and supramolecular structures. For instance, the crystal structure of 1-methyl-4,5-dinitro-1H-imidazole reveals that the molecular packing is stabilized by non-classical intermolecular C—H⋯O hydrogen bonds. nih.gov

Biological Target Interaction Studies (In Vitro and Mechanistic)

The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is present in a variety of synthetic agents that exhibit a wide range of biological activities. nih.gov

Enzyme Inhibition Mechanism Elucidation

While derivatives of the 4,5-dihydro-1H-imidazole scaffold have been investigated as enzyme inhibitors, specific studies elucidating the enzyme inhibition mechanism of this compound are not detailed in the current body of scientific literature. For example, intensive research has led to the discovery of novel imidazoline-based carbonic anhydrase inhibitors with antitumor activity. nih.gov

Receptor Binding Profiling (Mechanistic, In Vitro)

Modulation of Cellular Pathways (In Vitro at a Molecular Level)

Compounds containing the 4,5-dihydro-1H-imidazole skeleton are known to modulate cellular pathways. A notable example is Copanlisib, a selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor that affects downstream signaling pathways involved in cell survival and growth. nih.gov Despite this, specific in vitro studies at a molecular level detailing how this compound modulates cellular pathways have not been found.

In Vitro Antimicrobial Screening and Mechanism of Action

Derivatives of imidazole are widely recognized for their antimicrobial properties. For instance, a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives were synthesized and evaluated for in-vitro antibacterial activity against a panel of microorganisms. researchgate.net Specifically, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was found to be potent against Gram-positive bacteria. researchgate.net Another study reported that 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole and 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole possessed antibacterial activity against K. pneumoniae and E. coli. nih.gov

While the broader class of substituted 1-methyl-imidazole compounds shows significant antimicrobial activity, specific in vitro screening data and mechanistic studies for this compound are not available in the reviewed scientific literature.

Antioxidant Activity Studies (In Vitro Mechanistic)

Extensive literature searches did not yield specific in vitro mechanistic studies on the antioxidant activity of this compound. However, research on the broader 4,5-dihydro-1H-imidazole (also known as imidazoline) scaffold and related imidazole derivatives indicates that this chemical class possesses notable antioxidant properties. The antioxidant potential is often attributed to the electron-rich nature of the imidazole ring, which allows it to scavenge free radicals. mdpi.com

Studies on various derivatives of the 4,5-dihydro-1H-imidazole scaffold have been conducted to evaluate their antioxidant capabilities through several in vitro assays. For instance, a novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, and its sulfonyl derivatives were assessed for their antioxidant properties using DPPH, ABTS, and FRAP radical scavenging methods, as well as the β-carotene bleaching test. nih.gov Among the investigated compounds, a sulfonamide derivative, 6j , demonstrated a moderate ABTS antiradical effect with an IC50 value of 52.77 µg/mL. nih.gov Another derivative, a benzonitrile (B105546) 7i bearing two chlorine atoms on a phenyl ring system, showed activity in a β-carotene bleaching test with an IC50 of 86.21 µg/mL. nih.gov

In a separate study, a series of novel 2-phenyl-2-imidazoline (B1199978) derivatives were synthesized and evaluated for their antioxidant potential against the DPPH free radical. arabjchem.org All the synthesized compounds exhibited moderate to good activity. arabjchem.org The compound designated as SP11 showed the highest inhibition of the DPPH radical at 56.8%. arabjchem.org Further testing of SP11 at different concentrations determined its IC50 value to be 148.16 ± 2.81 µg/mL. arabjchem.org

The antioxidant activity of imidazole derivatives is often linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com For example, in the DPPH assay, antioxidant molecules can donate a hydrogen atom or electron to the DPPH radical, converting it into the reduced, non-radical form. mdpi.com

Table 1: In Vitro Antioxidant Activity of Selected 4,5-Dihydro-1H-imidazole Derivatives

Compound Assay IC50 (µg/mL)
Sulfonamide 6j ABTS 52.77
Benzonitrile 7i β-carotene bleaching 86.21

This table presents a selection of in vitro antioxidant activity data for derivatives of the 4,5-dihydro-1H-imidazole scaffold.

Antiprotozoal Activity (In Vitro Studies)

Specific in vitro studies on the antiprotozoal activity of this compound were not found in the reviewed literature. However, the broader class of compounds containing the imidazole and 4,5-dihydro-1H-imidazole scaffold has been a subject of interest in the search for new antiprotozoal agents.

For example, research into amidinobenzimidazole derivatives, which incorporate a 4,5-dihydro-1H-imidazol-2-yl group, has shown promising antitrypanosomal activity. researchgate.net Specifically, evaluations against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, revealed that certain derivatives with a p-methoxyphenyl-1,2,3-triazole moiety demonstrated enhanced inhibitory activity. researchgate.net One such compound, 8b , was found to be more potent than the reference drug nifurtimox (B1683997) and exhibited minimal toxicity towards mammalian cells. researchgate.net

While not direct derivatives of this compound, other imidazole-containing compounds have been extensively studied for their antiprotozoal effects. For instance, metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole, an effective antitrichomonal agent, have been synthesized and tested. nih.gov One of its metabolites, 5-(-hydroxyl-1-methylethyl-)-1-methyl-2-nitro-1H-imidazole (6 ), was found to possess essentially the same activity against Trichomonas vaginalis in experimental infections as the parent compound. nih.gov

The antiprotozoal mechanism of action for many imidazole-based compounds, particularly nitroimidazoles, involves the reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical anions that damage parasitic DNA and other macromolecules.

Table 2: In Vitro Antiprotozoal Activity of Selected Imidazole-Containing Compounds

Compound Target Protozoan Activity
Amidinobenzimidazole 8b Trypanosoma brucei More potent than nifurtimox

This table summarizes the in vitro antiprotozoal activity of representative compounds containing an imidazole or a related scaffold.

Advanced Analytical Methodologies in the Research of 1 Methyl 4,5 Dihydro 1h Imidazol 2 Ylamine

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone in the analysis and preparation of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, enabling its isolation from reaction mixtures and the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Given the polar nature of many imidazole (B134444) compounds, reversed-phase (RP-HPLC) and hydrophilic interaction chromatography (HILIC) are commonly employed modes. researchgate.net For compounds lacking a strong chromophore, UV detection can be challenging, often requiring low wavelengths (e.g., 215 nm), where impurities may also absorb. researchgate.net Therefore, coupling HPLC with more universal detectors like mass spectrometry (MS) or diode-array detectors (DAD) is often preferred for unambiguous peak identification and purity determination. researchgate.netnih.gov

In synthetic chemistry, thin-layer chromatography (TLC) is often used for rapid, qualitative reaction monitoring, while HPLC provides quantitative data on the consumption of reactants and the formation of products and byproducts. nih.gov For instance, the progress of reactions involving similar 4,5-dihydro-1H-imidazole scaffolds has been effectively controlled by TLC. nih.gov

Table 1: Illustrative HPLC Conditions for Analysis of Related Imidazole Compounds

ParameterCondition 1Condition 2
Column Reversed-Phase C18HILIC
Mobile Phase Methanol: 0.025 M KH2PO4 (70:30, v/v) nih.govAcetonitrile (B52724)/Water with formic acid wiley.com
Flow Rate 1.0 mL/min0.4 mL/min wiley.com
Detection DAD at 215 nm researchgate.netMass Spectrometry (MS) wiley.com
Temperature Ambient30 °C

This table presents typical conditions used for the analysis of various imidazole derivatives and may be adapted for this compound.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct GC analysis is often impractical. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. mdpi.comgdut.edu.cn This process involves reacting the analyte with a derivatizing agent to block polar functional groups (-NH). A common agent used for imidazole-like compounds is isobutyl chloroformate. gdut.edu.cn

The derivatized sample is then injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Table 2: Example Derivatization and GC Conditions for Imidazole-like Compounds

StepParameterDescription
Derivatization Reagent Isobutyl chloroformate gdut.edu.cn
Catalyst/Solvent Pyridine, Anhydrous ethanol (B145695) gdut.edu.cn
GC Analysis Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program Temperature gradient (e.g., 60 °C to 280 °C)
Detector FID or MS

This table outlines a general approach for the GC analysis of related imidazole compounds following derivatization.

For obtaining high-purity this compound on a larger scale for research purposes, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle greater sample loads. Preparative HPLC is highly effective for isolating gram-scale quantities of a target compound with high purity.

In some research settings, preparative thin-layer chromatography (TLC) has been successfully used for the purification of crude sulfonamide derivatives of a related 4,5-dihydro-1H-imidazole core. nih.gov Column chromatography using silica (B1680970) gel or alumina (B75360) is another widely used preparative technique for the purification of imidazole derivatives, as demonstrated in the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying metabolites in non-clinical studies, such as in vitro metabolism assays with liver microsomes. nih.govmdpi.com The LC component separates the parent compound from its metabolites, while the tandem mass spectrometer provides structural information. nih.gov

The process involves subjecting the parent compound to metabolic reactions, followed by LC-MS/MS analysis of the reaction mixture. The mass spectrometer first ionizes the compounds eluting from the LC column (e.g., via electrospray ionization - ESI) and measures the mass-to-charge ratio (m/z) of the molecular ions. These ions are then fragmented, and the m/z of the resulting fragment ions are measured, creating a unique fragmentation pattern (MS/MS spectrum) that helps in structure elucidation. nih.gov The identification of metabolites is achieved by comparing the MS/MS spectra of potential metabolites to that of the parent compound and by analyzing the mass shifts corresponding to specific metabolic reactions (e.g., hydroxylation, oxidation).

Table 3: Hypothetical LC-MS/MS Data for a Metabolite of a Related Imidazole Compound

CompoundParent Ion (m/z)Key Fragment Ions (m/z)Postulated Metabolic Reaction
Parent Compound114.1097.08, 70.06N/A
Metabolite M1130.10113.08, 86.06Hydroxylation (+16 Da)
Metabolite M2128.0895.07, 68.05Dehydrogenation (-2 Da)

This table provides a hypothetical example of how LC-MS/MS data could be used to identify potential non-clinical metabolites based on mass shifts from a parent compound with a structure similar to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an excellent tool for the identification and quantification of volatile components in a sample. gdut.edu.cn As with GC, analysis of this compound and its non-volatile derivatives would require a prior derivatization step. mdpi.com

Once derivatized, the components are separated by the GC. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum serves as a "molecular fingerprint." By comparing this spectrum to spectral libraries (like the NIST library), the identity of the compound can be confirmed with a high degree of confidence. For instance, the NIST WebBook contains a mass spectrum for the related compound 2-methyl-4,5-dihydro-1H-imidazole, which can serve as a reference for identifying similar structural motifs. nist.gov

Table 4: Typical GC-MS Parameters for Analysis of Derivatized Imidazoles

ParameterSetting
GC Column Fused-silica capillary column (e.g., Carbowax 20M) researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range 40-500 m/z
Data Acquisition Full Scan Mode
Identification Comparison with NIST/Wiley spectral libraries

This table shows typical settings for a GC-MS system used for the analysis of volatile derivatives of imidazole compounds.

Electrochemical Methods for Redox Behavior

The redox behavior of this compound, while not extensively documented for the specific molecule itself, can be inferred from studies on compounds containing the core guanidine (B92328) functional group. The guanidinium (B1211019) moiety is known to be electrochemically active, participating in redox reactions that are crucial for various chemical and biological processes. Advanced analytical methodologies, particularly electrochemical techniques, provide a powerful platform to investigate these electron transfer processes.

For instance, research on guanidino-functionalized aromatics has demonstrated their capacity for reversible two-electron oxidation. The specific potential at which this oxidation occurs is highly dependent on the molecular structure and the surrounding chemical environment, including the solvent and pH.

A pertinent example is the electrochemical behavior of 1,4-bis(tetramethylguanidino)benzene, which has been studied using cyclic voltammetry. In an acetonitrile solution, this compound exhibits a reversible two-electron oxidation process. The redox potential for this transformation provides a reference point for understanding the electron-donating capability of the guanidine groups.

The redox behavior of such compounds is often coupled with proton transfer, making the electrochemical response pH-dependent. The protonation state of the guanidine nitrogen atoms can significantly influence the ease of oxidation. In the case of this compound, the cyclic nature of the guanidine unit and the presence of the methyl substituent would be expected to modulate its redox potential compared to acyclic or unsubstituted guanidines.

The following interactive data table summarizes the electrochemical data for a representative guanidino-functionalized aromatic compound, which serves as a model for the potential redox behavior of this compound.

It is important to emphasize that while these findings for analogous compounds are informative, dedicated electrochemical studies on this compound are necessary to determine its precise redox properties. Such investigations would likely employ techniques like cyclic voltammetry and differential pulse voltammetry to elucidate the oxidation potential, reversibility, and the number of electrons transferred in its redox processes.

Future Research Directions and Emerging Challenges

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and versatile synthetic routes to 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine and its analogs is a cornerstone of future research. While classical methods often involve condensation reactions, contemporary efforts are geared towards greener and more atom-economical approaches. mdpi.com

Future explorations are likely to focus on:

Catalytic Cyclization Reactions: Palladium-catalyzed carboamination reactions have shown success in constructing saturated cyclic guanidines and could be adapted for N-propargyl guanidine (B92328) substrates to form the dihydroimidazole (B8729859) core. nih.gov This method offers the advantage of forming both a carbon-nitrogen and a carbon-carbon bond in a single step. nih.gov

Green Chemistry Approaches: The use of deep eutectic solvents (DESs) as an alternative to volatile organic compounds (VOCs) is a promising avenue. mdpi.com These biodegradable and low-cost solvents could significantly reduce the environmental impact of synthesis. Research into optimizing reaction conditions in DESs, such as choline (B1196258) chloride-based mixtures, could lead to higher yields and simpler purification processes. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation offers a method for accelerating reaction times and improving yields in the synthesis of related 2-aminoimidazole structures and could be applied to this specific compound. researchgate.net

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, improve safety for exothermic reactions, and facilitate scalability.

A comparative look at potential synthetic strategies highlights the shift towards more advanced and sustainable methods.

Table 1: Comparison of Synthetic Approaches for Dihydroimidazoles

MethodAdvantagesChallengesPotential for this compound
Classical Condensation Well-established, readily available starting materials.Often requires harsh conditions, may produce significant waste.Serves as a baseline for improvement with greener alternatives.
Palladium-Catalyzed Carboamination High efficiency, bond-forming cascade. nih.govCatalyst cost and removal, optimization of reaction conditions. nih.govHigh potential for creating diverse analogs with specific substitutions.
Deep Eutectic Solvents (DESs) Environmentally friendly, low cost, biodegradable. mdpi.comSubstrate solubility, optimization for specific reactions.Promising for developing sustainable large-scale production methods.
Microwave-Assisted Synthesis Rapid reaction times, often improved yields. researchgate.netScalability can be an issue, requires specialized equipment.Useful for rapid library synthesis of derivatives for screening.

Application in Advanced Materials Science (Non-Biological)

Beyond its biological potential, the unique structure of this compound makes it a candidate for applications in non-biological materials science. The presence of multiple nitrogen atoms provides excellent coordination sites for metal ions, suggesting its use as a ligand in coordination chemistry. mdpi.com

Future research in this area could include:

Metal-Organic Frameworks (MOFs): The compound could serve as a building block or ligand for the synthesis of novel MOFs. These materials have applications in gas storage, catalysis, and separation technologies. The specific stereochemistry and coordination ability of the dihydroimidazole core could lead to MOFs with unique porous structures and functionalities.

Polymer Science: As a monomer or cross-linking agent, it could be incorporated into polymers to enhance their thermal stability, conductivity, or metal-binding capacity. The guanidine moiety can impart specific properties like increased basicity and hydrogen-bonding capabilities.

Corrosion Inhibitors: The nitrogen-rich heterocyclic structure suggests potential as a corrosion inhibitor for metals. The molecule could adsorb onto metal surfaces, forming a protective layer that prevents oxidative damage.

Development of Highly Selective Chemical Probes

High-quality chemical probes are essential tools for studying protein function and validating new drug targets. nih.govrsc.org The development of probes based on the this compound scaffold is an exciting frontier. The goal is to create molecules that bind with high potency and selectivity to a specific protein target, allowing researchers to investigate its function in a cellular context. nih.govrsc.org

Key research directions include:

Scaffold Decoration: Synthesizing a library of derivatives by adding various functional groups to the core structure. This allows for the tuning of binding affinity and selectivity for specific protein targets.

Fluorescent Labeling: Incorporating fluorophores into the molecule to create probes for use in fluorescence microscopy and other imaging techniques. rsc.org This would enable the visualization of the target protein's localization and dynamics within living cells.

Mechanism-Based Probes: Designing derivatives that can form a covalent bond with their target protein upon binding. This can be used to identify the target of a compound discovered in a phenotypic screen through techniques like quantitative mass spectrometry. nih.gov

The development process for such probes is a multi-step endeavor, often beginning with a hit from a high-throughput screen and progressing through extensive chemical optimization and biological characterization. rsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical Design

For this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: ML algorithms can be trained on existing reaction data to predict the success of novel synthetic pathways, saving time and resources in the lab. nih.gov

De Novo Design: Generative models can design new derivatives of the compound with optimized properties for specific applications, such as binding to a particular protein target or exhibiting desired material characteristics. researchgate.net

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools can propose efficient synthetic routes to complex target molecules based on the dihydroimidazole scaffold. mit.edu

Table 2: AI/ML Applications in Dihydroimidazole Research

ApplicationDescriptionPotential Impact
Reaction Outcome Prediction Using ML models to forecast the yield and feasibility of a chemical reaction before it is run. researchgate.netReduces experimental failures and accelerates the optimization of synthetic routes.
Generative Molecular Design Employing AI to create novel molecular structures with specific, user-defined properties. researchgate.netAccelerates the discovery of new materials and chemical probes with enhanced performance.
Automated Synthesis Planning Utilizing algorithms to devise step-by-step plans for synthesizing complex molecules. nih.govStreamlines the process of creating complex derivatives and analogs.

Addressing Stereochemical Control in Complex Dihydroimidazole Syntheses

Many complex molecules containing the dihydroimidazole core are chiral, meaning they exist as non-superimposable mirror images (enantiomers). As different enantiomers can have vastly different biological activities and material properties, the ability to selectively synthesize one enantiomer over the other—a process known as asymmetric synthesis—is of paramount importance. organic-chemistry.orgresearchgate.net

Future challenges and research opportunities in this area include:

Development of Chiral Catalysts: Designing new catalysts that can direct the formation of a specific stereoisomer during the synthesis of the dihydroimidazole ring. This is a major focus in modern organic chemistry. nih.gov

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to guide the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. mdpi.com

Understanding Reaction Mechanisms: Detailed mechanistic studies are needed to understand the factors that control stereoselectivity in dihydroimidazole-forming reactions. nih.gov This knowledge is crucial for the rational design of new and improved asymmetric synthetic methods.

Achieving precise control over stereochemistry will be critical for translating the potential of this compound and its derivatives into practical applications, particularly in fields that require interaction with chiral biological systems. nih.govnih.gov

Q & A

Q. Key Considerations :

  • Purity can be enhanced via recrystallization or chromatography.
  • Substituent reactivity varies; electron-withdrawing groups may require harsher conditions .

How can X-ray crystallography resolve structural ambiguities in this compound?

Basic Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

  • Use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen bonding and torsion angles .
  • Example: A derivative, 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)indolin-2-one, was resolved at 90 K with an R factor of 0.032, confirming the bicyclic imidazoline core .

Advanced Tip : For twinned crystals, employ SHELXTL to handle pseudosymmetry .

What analytical techniques validate the purity and structure of synthesized derivatives?

Basic Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify regioselectivity (e.g., imidazole C-H protons resonate at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ for C4_4H8_8N4_4O at m/z 129.0764) .
  • IR Spectroscopy : N-H stretching (3200–3400 cm1^{-1}) and C=N vibrations (1600–1650 cm^{-1) are diagnostic .

How to design structure-activity relationship (SAR) studies for biological activity?

Advanced Question

  • Substituent Variation : Modify the 1-methyl group or dihydroimidazole ring with halogens, alkyl chains, or aryl groups to probe steric/electronic effects .
  • Assay Selection : Test antimicrobial activity via MIC assays (e.g., against S. aureus and C. albicans) or anticancer activity via MTT assays (IC50_{50} values) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with bioactivity .

How to resolve contradictions in reported biological activity data?

Advanced Question
Discrepancies often arise from:

  • Assay Conditions : Varying pH, temperature, or solvent (DMSO vs. water) alters compound stability .
  • Cell Line Specificity : Test multiple cell lines (e.g., HeLa vs. MCF-7) to identify selective toxicity .
  • Metabolite Interference : Use LC-MS to monitor intracellular degradation products .

Solution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal assays) .

What computational methods predict reactivity and binding modes?

Advanced Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., sirtuin enzymes for anticancer activity) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

How to investigate the compound’s role in metabolic pathways?

Advanced Question

  • Isotope Tracing : Use 13C^{13}C-labeled glucose to track incorporation into gluconeogenic intermediates .
  • ATP/ADP Ratio Analysis : LC-MS quantifies metabolic shifts under compound treatment (e.g., ATP depletion in liver perfusions) .
  • Enzyme Inhibition Assays : Test fructokinase or hexokinase activity via NADH-coupled spectrophotometry .

What strategies enable enantioselective synthesis of chiral derivatives?

Advanced Question

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric cyclization .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to separate diastereomers .
  • Crystallization-Induced Asymmetric Transformation : Resolve racemates using chiral counterions (e.g., L-tartrate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.